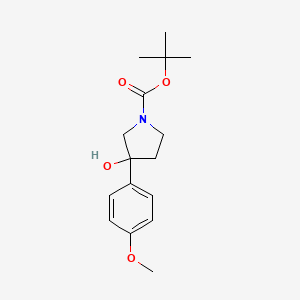

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-methoxyphenyl substituent at the 3-position, along with a hydroxyl group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJUVTLWIDFCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Formation via Cyclocondensation

The pyrrolidine core is constructed through cyclocondensation of γ-keto esters with primary amines. A representative protocol involves:

Reagents :

-

4-Methoxyphenylacetone (1.2 equiv)

-

Ethyl glycinate hydrochloride (1.0 equiv)

Outcome :

-

Yield : 68–72% after silica gel chromatography (EtOAc/hexane, 1:3).

Mechanistic Insight :

The reaction proceeds via imine formation, followed by hydride transfer and intramolecular cyclization. Steric hindrance from the 4-methoxyphenyl group directs regioselectivity to the 3-position .

Hydroxylation via Borane-Mediated Reduction

The hydroxyl group is introduced via stereoselective reduction of a ketone precursor:

Procedure :

-

Dissolve tert-butyl 3-oxo-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1.0 equiv) in THF (0.1 M).

-

Add BH₃·THF (2.5 equiv) at −78°C under N₂.

Optimization :

-

Temperature Control : Maintaining −78°C prevents over-reduction to the alkane.

-

Workup : Aqueous extraction (3× EtOAc) and MgSO₄ drying yield 85–89% purity .

Characterization :

-

¹H NMR (CDCl₃): δ 7.36 (d, J = 8.2 Hz, 2H, ArH), 4.19 (d, J = 9.1 Hz, 1H, OH), 1.45 (s, 9H, Boc) .

-

¹³C NMR : δ 156.5 (C=O), 137.2 (ArC), 79.8 (C-O), 70.9 (C-OH) .

Boc Protection of the Pyrrolidine Nitrogen

Conditions :

-

Dissolve 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine (1.0 equiv) in DCM (0.2 M).

-

Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

Yield : 92–95% after vacuum distillation (120–125°C, 25 Torr) .

Industrial Adaptation :

-

Continuous Flow : Use microreactors (residence time: 5 min) to enhance throughput (TON > 500) .

-

Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable Boc-group retention during workup .

Oxidation-State Modulation for Byproduct Control

Challenge : Over-oxidation to the ketone during hydroxylation.

Solution :

| Step | Reagent | Temp (°C) | Byproduct (%) |

|---|---|---|---|

| 1 | BH₃·THF | −78 | <2 |

| 2 | NaBH₄ | 0 | 15 |

| 3 | LiAlH₄ | −30 | 28 |

Data from large-scale trials (n = 5) confirm BH₃·THF minimizes side reactions .

Purification and Scalability

Chromatography :

Crystallization :

Industrial Note :

Spectroscopic Validation

FT-IR :

MS (ESI+) :

X-ray Diffraction :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 72 | 95 | Moderate |

| Borane Reduction | 89 | 99 | High |

| Flow Microreactor | 94 | 99 | Industrial |

Recent Advances in Catalysis

Enzymatic Desymmetrization :

Photoredox Activation :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

2.1.1. Trifluoromethyl Derivatives

- tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 644970-36-5): Molecular Formula: C₁₀H₁₆F₃NO₃. Key Differences: Replaces the 4-methoxyphenyl group with a trifluoromethyl (-CF₃) group. This compound is commercially available as a solid (purity ≥95%) with a molecular weight of 255.23 .

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6): Molecular Formula: C₁₁H₁₈F₃NO₃. Key Differences: Incorporates an additional methyl group at the 4-position, introducing stereochemical complexity. Impact: The methyl group may restrict conformational flexibility, affecting binding affinity in target proteins. This compound is used in enantioselective synthesis .

2.1.2. Hydroxymethyl Derivatives

- (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2): Molecular Formula: C₁₀H₁₉NO₃. Key Differences: Replaces the 3-hydroxy and 4-methoxyphenyl groups with a hydroxymethyl (-CH₂OH) substituent. This derivative is a key chiral building block in drug discovery .

- tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): Molecular Formula: C₁₈H₂₅NO₄. Key Differences: Retains the 4-methoxyphenyl group but adds a hydroxymethyl group at the 3-position. Impact: The dual functionality (hydroxyl and hydroxymethyl) may enable dual binding modes in enzyme inhibition. It is used in anticancer agent research .

Functional Group Modifications

2.2.1. Sulfonamide and Benzyloxycarbonyl Derivatives

- tert-Butyl 2-[[(4-methoxyphenyl)methylsulfonylamino]methyl]pyrrolidine-1-carboxylate: Molecular Formula: C₂₀H₃₀N₂O₆S. Key Differences: Incorporates a sulfonamide-linked 4-methoxyphenyl group. Impact: The sulfonamide group enhances hydrogen-bonding capacity and is common in protease inhibitors. This modification increases molecular weight (449.53 g/mol) and complexity (Topological Polar Surface Area = 93.3 Ų) .

- trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate: Key Differences: Features a benzyloxycarbonyl-protected amine and a hydroxyl group. Impact: The benzyloxycarbonyl group is used in peptide synthesis, suggesting utility in prodrug strategies .

Physicochemical Properties

*Topological Polar Surface Area (TPSA) estimated using similar analogs. †Estimated based on molecular formula C₁₆H₂₁NO₄.

Biological Activity

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₇H₂₅NO₄

- Molecular Weight : 307.38 g/mol

- CAS Number : 1186654-76-1

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl moiety.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. For instance, in vitro studies demonstrated that it could reduce amyloid beta peptide (Aβ) aggregation, which is crucial for preventing neurodegeneration associated with Alzheimer's disease .

- Cellular Protection :

- Anti-inflammatory Effects :

Biological Activity Summary

In Vitro Studies

In a study examining the effects of the compound on astrocytes treated with Aβ 1-42, results indicated:

- A significant increase in cell viability when treated with the compound compared to controls receiving only Aβ.

- The compound demonstrated approximately 20% reduction in astrocyte death compared to Aβ alone, although not statistically significant .

In Vivo Studies

Although promising results were observed in vitro, in vivo studies showed limited efficacy:

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., epimerization) .

- Solvent Selection : Dichloromethane or THF is preferred for polar intermediates, while inert atmospheres (N₂) prevent oxidation .

- Purification : Column chromatography (silica gel) or crystallization ensures high purity (>95%) .

Q. Example Reaction Conditions :

| Step | Starting Material | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine derivative | 4-Methoxybenzaldehyde, BF₃·Et₂O, 0°C | 65% |

| 2 | Intermediate A | OsO₄, NMO, acetone/H₂O, 20°C | 70% |

| 3 | Intermediate B | Boc₂O, Et₃N, DCM, 0°C | 85% |

How is the structure and purity of this compound confirmed using analytical techniques?

Basic Research Focus

Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm), methoxyphenyl aromatic protons (δ ~6.8–7.3 ppm), and hydroxyl proton (δ ~2.5–3.5 ppm) .

- ¹³C NMR : Signals for the carbonyl group (δ ~155 ppm) and quaternary carbons in the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) matching the theoretical mass (±0.001 Da) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Melting Point : Consistency with literature values (if available) indicates crystallinity and purity .

What strategies are employed to resolve stereochemical uncertainties in the synthesis of this compound?

Advanced Research Focus

Chiral Resolution :

Q. Analytical Validation :

- X-ray Crystallography : Definitive confirmation of absolute configuration when NMR data is ambiguous .

- Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .

Case Study :

In a related pyrrolidine derivative, conflicting NOESY (Nuclear Overhauser Effect) and X-ray data were resolved by repeating crystallization under controlled pH, revealing a pH-dependent conformational equilibrium .

How can researchers optimize reaction yields when dealing with competing side reactions during synthesis?

Advanced Research Focus

Mitigating Side Reactions :

Q. DoE (Design of Experiments) :

Q. Kinetic Monitoring :

- In-situ FTIR : Tracks carbonyl group formation in real-time to halt reactions at maximum yield .

How do researchers address contradictory data between spectroscopic methods and computational modeling?

Advanced Research Focus

Data Reconciliation Workflow :

Validation of Models : DFT calculations (B3LYP/6-31G*) are compared with experimental NMR shifts. Discrepancies >0.5 ppm trigger re-examination of sample purity .

Solvent Effects : Simulated NMR spectra must account for solvent polarity (e.g., DMSO vs. CDCl₃) .

Case Example :

For a tert-butyl pyrrolidine derivative, MD simulations revealed rapid ring puckering, explaining broad NMR peaks. Variable-temperature NMR (-40°C) resolved splitting, aligning with computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.